Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
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Overview
Description
Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound with the molecular formula C12H12N2O3. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoxaline ring fused with a propanoate ester, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroquinoxalin-2-one with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoxaline-2,3-diones.
Reduction: Reduction of the compound can yield 3,4-dihydroquinoxaline derivatives.
Substitution: The ester group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: 3,4-dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline esters.
Scientific Research Applications
Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Medicine: Explored for its therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. It has been shown to increase caspase 3 activity, leading to programmed cell death in cancer cells. This compound may also interact with other cellular pathways, contributing to its antiproliferative effects .
Comparison with Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, these compounds have a different core structure but similar therapeutic potential.
Uniqueness: Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is unique due to its specific ester functional group, which allows for further chemical modifications. This versatility makes it a valuable scaffold for drug development and other research applications .
Properties
IUPAC Name |
methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-12(16)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYSLCUCVSTQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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